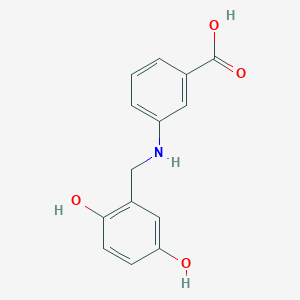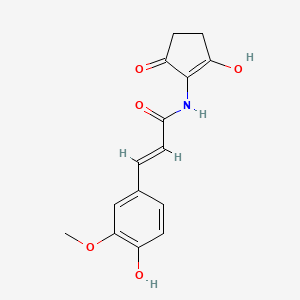
Streptomyces metabolite 2880 II
Vue d'ensemble
Description
Streptomyces metabolite 2880 II is a complex organic compound that features both cyclopentenone and phenylpropenamide moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Streptomyces metabolite 2880 II typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of the cyclopentenone moiety: This can be achieved through the oxidation of cyclopentene using reagents such as potassium permanganate or osmium tetroxide.
Coupling with the phenylpropenamide moiety: The cyclopentenone can be coupled with a phenylpropenamide derivative through a condensation reaction, often using catalysts like palladium or copper.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
Streptomyces metabolite 2880 II can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions involving Lewis acids like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Formation of diketones or dialdehydes.
Reduction: Formation of diols.
Substitution: Formation of various substituted aromatic compounds.
Applications De Recherche Scientifique
Chemistry: Used as a building block in organic synthesis.
Biology: Potential use in studying enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Possible applications in the development of new materials or as a precursor in the synthesis of complex molecules.
Mécanisme D'action
The mechanism by which Streptomyces metabolite 2880 II exerts its effects would depend on its specific application. For instance:
Biological Activity: It may interact with specific enzymes or receptors, modulating their activity and influencing cellular pathways.
Chemical Reactions: It may act as a nucleophile or electrophile in various organic reactions, facilitating the formation of new chemical bonds.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(3-Hydroxy-1-oxocyclopent-2-en-2-yl)-3-(4-hydroxyphenyl)propenamide: Lacks the methoxy group on the aromatic ring.
N-(3-Hydroxy-1-oxocyclopent-2-en-2-yl)-3-(4-methoxyphenyl)propenamide: Lacks the hydroxyl group on the aromatic ring.
Uniqueness
Streptomyces metabolite 2880 II is unique due to the presence of both hydroxyl and methoxy groups on the aromatic ring, which can influence its reactivity and interactions in various applications.
Propriétés
IUPAC Name |
(E)-3-(4-hydroxy-3-methoxyphenyl)-N-(2-hydroxy-5-oxocyclopenten-1-yl)prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO5/c1-21-13-8-9(2-4-10(13)17)3-7-14(20)16-15-11(18)5-6-12(15)19/h2-4,7-8,17-18H,5-6H2,1H3,(H,16,20)/b7-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFEPRQRWNQBOCI-XVNBXDOJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC(=O)NC2=C(CCC2=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/C(=O)NC2=C(CCC2=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117820-36-7 | |
| Record name | Streptomyces metabolite 2880 II | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117820367 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(E)-(5-aminotetrazol-1-yl)iminomethyl]-2-ethoxyphenol](/img/structure/B1237895.png)
![N-[(E)-(5-bromothiophen-2-yl)methylideneamino]pyridine-2-carboxamide](/img/structure/B1237896.png)
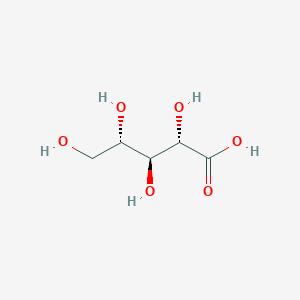

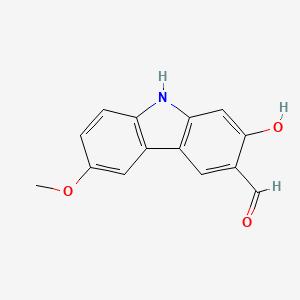
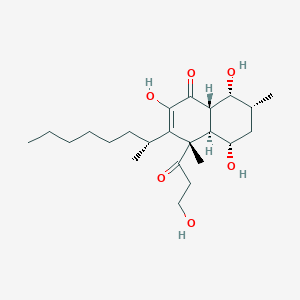
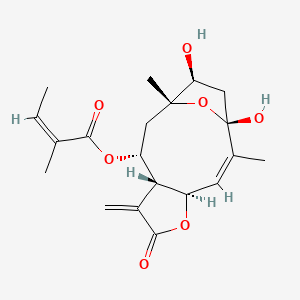
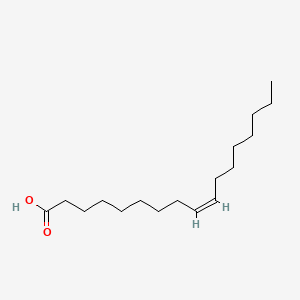
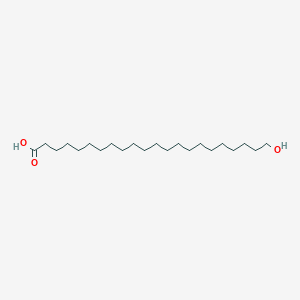
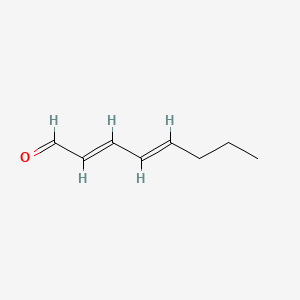
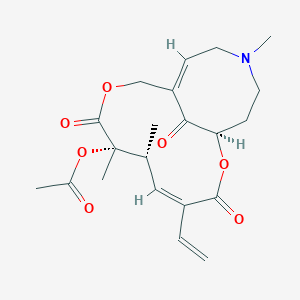
![4-[5-(4-ethoxyphenyl)-3-isoxazolyl]-N-(3-methoxyphenyl)butanamide](/img/structure/B1237913.png)
![N-[(2-methoxyphenyl)methyl]-1-(8-quinolinylsulfonyl)-4-piperidinecarboxamide](/img/structure/B1237915.png)
